molecular formula C22H19BrN2O5 B5418959 (2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL](2-PHENYLETHYL)CARBAMOYL}PROP-2-ENOIC ACID

(2E)-3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL](2-PHENYLETHYL)CARBAMOYL}PROP-2-ENOIC ACID

Cat. No.: B5418959
M. Wt: 471.3 g/mol
InChI Key: SQSHECBEQUHKAL-ZHACJKMWSA-N
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Description

(2E)-3-{1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YLCARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dioxopyrrolidinyl moiety, and a phenylethyl carbamoyl group

Properties

IUPAC Name

(E)-4-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-(2-phenylethyl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5/c23-16-6-8-17(9-7-16)25-20(27)14-18(22(25)30)24(19(26)10-11-21(28)29)13-12-15-4-2-1-3-5-15/h1-11,18H,12-14H2,(H,28,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSHECBEQUHKAL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YLCARBAMOYL}PROP-2-ENOIC ACID typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl intermediate through a series of reactions involving bromination and cyclization. This intermediate is then coupled with a phenylethyl carbamoyl group under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YLCARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-{1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YLCARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YLCARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YLCARBAMOYL}PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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